molecular formula C6H11NO B13908831 O-(Hex-5-yn-1-yl)hydroxylamine

O-(Hex-5-yn-1-yl)hydroxylamine

Cat. No.: B13908831
M. Wt: 113.16 g/mol
InChI Key: QQXXTUURZYKURP-UHFFFAOYSA-N
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Description

O-(Hex-5-yn-1-yl)hydroxylamine is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.15 g/mol . It is a member of the hydroxylamine family, characterized by the presence of a hydroxylamine functional group (-NHOH) attached to a hex-5-yn-1-yl chain. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(Hex-5-yn-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hex-5-yn-1-ol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxylamine group attaching to the alkyne chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

O-(Hex-5-yn-1-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(Hex-5-yn-1-yl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(Hex-5-yn-1-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophiles, leading to the formation of new compounds. In biological systems, it can interact with proteins and other biomolecules, facilitating bioconjugation and labeling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(Hex-5-yn-1-yl)hydroxylamine is unique due to its specific alkyne chain and hydroxylamine functional group, which confer distinct reactivity and applications. Its ability to participate in click chemistry and bioconjugation reactions makes it valuable in various research and industrial contexts .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

O-hex-5-ynylhydroxylamine

InChI

InChI=1S/C6H11NO/c1-2-3-4-5-6-8-7/h1H,3-7H2

InChI Key

QQXXTUURZYKURP-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCON

Origin of Product

United States

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